2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile
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Overview
Description
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a 2-methoxyethylamino group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with 2-methoxyethyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-chlorobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-fluorobenzonitrile
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-5-(2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C17H18N2O/c1-13-5-3-4-6-16(13)14-7-8-17(15(11-14)12-18)19-9-10-20-2/h3-8,11,19H,9-10H2,1-2H3 |
InChI Key |
UEDJFPVNDLJBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)NCCOC)C#N |
Origin of Product |
United States |
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